molecular formula C59H74N18O14 B549837 Peforelin CAS No. 147859-97-0

Peforelin

Cat. No.: B549837
CAS No.: 147859-97-0
M. Wt: 1259.3 g/mol
InChI Key: RTASYRSYWSLWJV-CSYZDTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lamprey Gonadotropin-Releasing Hormone III (LGnRH-III) is a decapeptide hormone initially isolated from the brain of the sea lamprey (Petromyzon marinus). It is one of the three gonadotropin-releasing hormones found in lampreys, the others being LGnRH-I and LGnRH-II. LGnRH-III plays a crucial role in the regulation of reproductive processes by stimulating the release of follicle-stimulating hormone and luteinizing hormone from the pituitary gland .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LGnRH-III involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin support. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of LGnRH-III follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product. Advances in peptide synthesis technology have made it possible to produce LGnRH-III in sufficient quantities for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

LGnRH-III undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Veterinary Medicine

1. Induction of Estrus and Ovulation in Swine
Peforelin is utilized to induce the estrous cycle in sows and sexually mature gilts. A study evaluated its efficacy compared to traditional treatments like progestogens, demonstrating that this compound can effectively synchronize ovulation with a single intramuscular injection, leading to improved reproductive outcomes .

2. Superovulation in Laboratory Animals
Recent research has explored the use of this compound for inducing superovulation in laboratory mice (C57BL/6J strain). The findings indicated that this compound could serve as an ethical alternative to traditional treatments involving animal-derived hormones, offering comparable results in terms of oocyte differentiation and follicular development .

Comparative Efficacy Studies

The effectiveness of this compound has been compared with other hormonal treatments like pregnant mare serum gonadotropin (PMSG). In trials assessing follicular development and fertilization rates, this compound demonstrated similar or superior outcomes compared to PMSG, indicating its potential as a viable alternative for reproductive management .

Treatment TypeDosageFertilization Rate (%)Comments
This compound1.00 µg100%Superior ovulation induction
PMSG5 IU66%Traditional control group
This compound0.50 µg83%High efficacy observed
PMSG5 IU76%Comparable results

Toxicology and Safety Profile

The safety profile of this compound has been assessed through various pharmacological studies. It is noted to have low acute toxicity with minimal side effects when administered at recommended doses. The compound is metabolized similarly to natural GnRH by non-specific proteases, which suggests a favorable safety margin for its use in veterinary applications .

Case Studies

Case Study 1: Efficacy in Gilts
A study involving gilts treated with this compound showed no significant improvement in litter performance compared to untreated controls; however, it successfully induced estrus and facilitated synchronized breeding .

Case Study 2: Laboratory Mice
In laboratory settings, this compound was tested for its ability to enhance oocyte quality during in vitro fertilization (IVF). Results indicated improved fertilization rates and embryo development compared to controls treated with PMSG, highlighting its potential utility in reproductive technologies .

Mechanism of Action

LGnRH-III exerts its effects by binding to specific gonadotropin-releasing hormone receptors on the surface of pituitary cells. This binding activates intracellular signaling pathways, leading to the release of follicle-stimulating hormone and luteinizing hormone. The primary molecular targets are the gonadotropin-releasing hormone receptors, which are G protein-coupled receptors that activate the inositol phosphate signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

LGnRH-III is unique in its ability to selectively stimulate the release of follicle-stimulating hormone without significantly affecting luteinizing hormone levels. This selective activity makes it a valuable tool for studying the regulation of reproductive hormones and exploring potential therapeutic applications .

Biological Activity

Peforelin, a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH), has garnered attention for its potential applications in reproductive biology and veterinary medicine. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various animal models, and implications for reproductive performance.

This compound is chemically modified at positions 5 through 8 of the natural GnRH sequence, substituting the original tyrosine-glycine-leucine-arginine with histidine-asparagine-tryptophan-lysine. This alteration enhances its stability and efficacy in stimulating the release of pituitary gonadotropins such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH) .

Mechanism Summary:

  • Pulsatile Administration: Stimulates LH and FSH secretion.
  • Continuous Administration: Inhibits LH and FSH release.
  • Bioavailability: Exhibits low oral bioavailability due to rapid degradation in gastric conditions, with less than 1% absorbed orally in humans .

1. Studies in Pigs

Research indicates that this compound significantly influences reproductive parameters in pigs. In a study involving castrated male pigs, intramuscular administration of 150 µg this compound resulted in a notable increase in FSH levels within 30 minutes, peaking at approximately 2.2 times the baseline after one hour, before returning to baseline by 12 hours .

Table 1: Effects of this compound on Hormone Levels in Pigs

ParameterBaseline LevelPeak Level (1 hr)Return to Baseline (12 hr)
FSH0.5 ng/mL1.1 ng/mL0.5 ng/mL
LHMinimal effectMinimal effectMinimal effect

In terms of litter performance, studies have shown that sows treated with this compound had lower mortality rates and higher birth weights compared to untreated controls .

2. Studies in Mice

A study evaluated this compound's effectiveness for inducing superovulation in C57BL/6J mice as an alternative to pregnant mare serum gonadotropin (PMSG). Results indicated that this compound treatment led to improved oocyte quality and higher fertilization rates compared to controls .

Table 2: Fertilization Rates with this compound vs. PMSG

TreatmentFertilization Rate (%)
This compound (1 µg)100
PMSG (5 IU)66
This compound (0.5 µg)83
PMSG (5 IU)76

Toxicokinetics and Metabolism

This compound is rapidly metabolized following administration, primarily through non-specific proteases in the liver and kidneys, resulting in small peptides with negligible biological activity . In vitro studies demonstrate that this compound is extensively hydrolyzed by gastric juices, indicating limited oral bioavailability and suggesting that any residues from treated animals would not pose toxicological risks .

Case Study: Effects on Estrus Induction

A study conducted across several farms highlighted the positive effects of this compound on estrus induction in gilts. Treatment resulted in synchronized estrus cycles and improved breeding outcomes compared to control groups receiving saline or other hormonal treatments .

Case Study: Comparison with Other Treatments

In another comparative study, this compound was assessed against traditional gonadotropin treatments. While it showed promise in enhancing ovulation rates, the overall reproductive performance did not surpass that of established treatments like PMSG .

Q & A

Q. Basic: What key parameters should be monitored to evaluate Peforelin’s efficacy in swine estrus induction studies?

Methodological Answer:
Researchers should track parameters such as oestrus rate (OR) , pregnancy rate (PR) , farrowing rate (FR) , and litter metrics (e.g., total born piglets, TBP; piglets born alive, PBA). These metrics are critical for assessing reproductive outcomes . Experimental protocols must standardize timing (e.g., administering this compound 24 hours post-weaning) and use sonographic pregnancy detection for accuracy. Ensure consistent lactation periods (e.g., 3 weeks) to control confounding variables .

Q. Advanced: How can contradictory findings regarding this compound’s FSH release activity be resolved?

Methodological Answer:
Contradictions in FSH levels (e.g., transient vs. undetectable changes) require temporal sampling protocols to capture rapid hormonal fluctuations. For instance, notes FSH peaks may occur within 15 minutes post-administration, necessitating frequent blood sampling . Additionally, investigate local ovarian effects (e.g., follicle size, corpus luteum development) to explain discrepancies between systemic FSH levels and observed physiological outcomes. Use multivariate regression to correlate follicle diameter with progesterone (P4) levels, as larger follicles may not always translate to higher P4 .

Q. Basic: What experimental design considerations are critical when comparing this compound to other gonadotropins (e.g., eCG)?

Methodological Answer:

  • Control Groups: Include both untreated and eCG-treated groups to benchmark efficacy .
  • Sample Stratification: Stratify sows by parity (gilts, primiparous, pluriparous) to account for parity-specific responses .
  • Timing: Standardize administration intervals (e.g., 24 hours post-weaning) and insemination schedules.
  • Blinding: Mask technicians to treatment groups during data collection to reduce bias .

Q. Advanced: What statistical methods are appropriate for analyzing parity-specific responses to this compound?

Methodological Answer:

  • Chi-square tests for categorical outcomes (e.g., oestrus rate differences between parity groups).
  • ANOVA/Mixed-effects models to analyze continuous variables (e.g., TBP, PBA) while controlling for farm-level random effects .
  • Survival analysis for time-to-estrus data. Address heterogeneity using post-hoc stratification or interaction terms in regression models .

Q. Basic: How can researchers ensure methodological reproducibility in this compound trials?

Methodological Answer:

  • Detailed Protocols: Document administration routes (e.g., intramuscular injection volume), timing, and dosage (e.g., 150 μg this compound ).
  • Reagent Validation: Use commercial standards (e.g., Maprelin®) and batch-test for potency.
  • Data Transparency: Report negative outcomes (e.g., back fat loss, sampling challenges) to contextualize results .

Q. Advanced: How can mixed-methods approaches enhance field studies on this compound’s long-term effects?

Methodological Answer:
Combine quantitative metrics (e.g., FR, TBP) with qualitative farmer feedback on herd management challenges. Use semi-structured interviews to identify confounding factors (e.g., feeding regimes, lighting schedules) . Triangulate data via longitudinal cohort studies to assess sustainability of reproductive improvements .

Q. Basic: What physiological mechanisms explain this compound’s selective FSH release in swine?

Methodological Answer:
this compound (l-GnRH-III) binds preferentially to gonadotropin-releasing hormone receptors in the pituitary, stimulating FSH secretion over LH. This selectivity is hypothesized to derive from structural differences in lamprey-derived GnRH isoforms . Validate mechanisms via in vitro pituitary cell assays comparing FSH/LH release ratios post-treatment .

Q. Advanced: How can sampling bias be mitigated in longitudinal studies on this compound?

Methodological Answer:

  • Randomization: Assign sows to treatment/control groups using block randomization by parity and body condition.
  • Power Analysis: Precalculate sample sizes to ensure detectability of effect sizes (e.g., ≥5% difference in PR) .
  • Attrition Mitigation: Track dropout reasons (e.g., culling) and use intent-to-treat analysis to preserve data integrity .

Basic: How to structure a this compound-related research question using the PICO framework?

Methodological Answer:
Apply the PICO format :

  • Population: Pluriparous sows post-weaning.
  • Intervention: 150 μg this compound administered intramuscularly.
  • Comparison: eCG (800 IU) or untreated controls.
  • Outcome: Oestrus rate (OR), piglet index (PIPBA).
    Example: “Does this compound (I) increase oestrus rates (O) compared to eCG (C) in pluriparous sows (P)?” .

Q. Advanced: What ethical considerations apply to large-scale this compound trials in commercial herds?

Methodological Answer:

  • Informed Consent: Collaborate with farm owners to outline trial scope and data usage .
  • Welfare Monitoring: Implement protocols for adverse event reporting (e.g., injection site reactions).
  • 3Rs Compliance: Ensure trials align with Replacement, Reduction, and Refinement principles. For example, use historical control data where feasible to reduce animal use .

Q. Tables Referenced in Evidence

  • Table 1 ( ): Reproductive parameters (OR, PR, FR, TBP, PBA) .
  • Table 2 ( ): Follicle diameter and progesterone levels across treatment groups .

Properties

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H74N18O14/c60-16-6-5-12-40(59(91)77-17-7-13-47(77)58(90)66-27-48(61)79)70-52(84)41(18-31-23-64-37-10-3-1-8-35(31)37)72-56(88)45(22-50(81)82)75-55(87)44(21-34-26-63-30-68-34)74-57(89)46(28-78)76-53(85)42(19-32-24-65-38-11-4-2-9-36(32)38)71-54(86)43(20-33-25-62-29-67-33)73-51(83)39-14-15-49(80)69-39/h1-4,8-11,23-26,29-30,39-47,64-65,78H,5-7,12-22,27-28,60H2,(H2,61,79)(H,62,67)(H,63,68)(H,66,90)(H,69,80)(H,70,84)(H,71,86)(H,72,88)(H,73,83)(H,74,89)(H,75,87)(H,76,85)(H,81,82)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTASYRSYWSLWJV-CSYZDTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H74N18O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147859-97-0
Record name Peforelin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147859970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyroglutamyl-histidyl-tryptophyl-seryl-histidyl-asparagyl-tryptophyl-lysyl-prolyl-glycinamid (Acetatsalz)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PEFORELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ8NQ5Z0VX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.